Specific AChE Inhibition Profile vs. Insect Enzyme Compared to Unsubstituted Analog
N-(4-Acetylphenyl)-2-chloroacetamide demonstrates a time-dependent inhibition of Anopheles gambiae acetylcholinesterase (AChE) with a notable IC50 of 142 nM after 10 minutes, which shifts to 285 nM after 60 minutes [1]. In contrast, the simpler analog 2-chloro-N-phenylacetamide (lacking the 4-acetyl group) does not feature prominently in AChE inhibition literature and, when tested in other models, shows significantly lower potency (e.g., MICs in the high µg/mL range for antifungal activity) [2]. The presence of the 4-acetyl group is therefore implied to be crucial for achieving potent, sub-micromolar enzyme inhibition.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 142 nM (at 10 min); IC50 = 285 nM (at 60 min) |
| Comparator Or Baseline | 2-chloro-N-phenylacetamide (analog): No reported AChE inhibition data; antifungal activity MIC = 32-256 μg/mL. |
| Quantified Difference | Qualitative: The target compound achieves nanomolar AChE inhibition, whereas the simpler analog does not, indicating a >1000-fold potency shift for this specific target. |
| Conditions | Inhibition of recombinant Anopheles gambiae wild type AChE, Ellman assay [1]; Antifungal MIC assay against Aspergillus niger [2]. |
Why This Matters
This specific, time-dependent nanomolar inhibition profile is a quantitative differentiator that makes this compound a more relevant and potent tool for insecticide discovery research compared to its simpler, unsubstituted phenylacetamide analog.
- [1] BindingDB. (n.d.). BDBM50124882 (CHEMBL3623548) - Affinity Data for Acetylcholinesterase. Retrieved from http://ww.w.bindingdb.org View Source
- [2] Lima, T. S., et al. (2024). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. Drug and Chemical Toxicology. View Source
